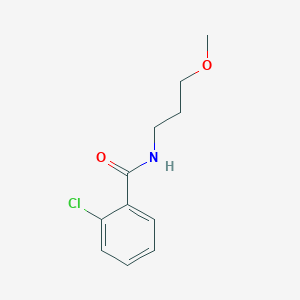

2-chloro-N-(3-methoxypropyl)benzamide

Description

2-Chloro-N-(3-methoxypropyl)benzamide is a substituted benzamide derivative characterized by a chlorine atom at the ortho position (C2) of the benzoyl ring and a 3-methoxypropyl group attached to the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their structural diversity and applications in catalysis, medicinal chemistry, and materials science. The presence of the 3-methoxypropyl substituent introduces steric and electronic effects that influence its reactivity and intermolecular interactions, distinguishing it from simpler benzamide analogs.

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

2-chloro-N-(3-methoxypropyl)benzamide |

InChI |

InChI=1S/C11H14ClNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |

InChI Key |

VZIDWXFEEUFPQI-UHFFFAOYSA-N |

SMILES |

COCCCNC(=O)C1=CC=CC=C1Cl |

Canonical SMILES |

COCCCNC(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloro-N-(3-Chlorophenyl)benzamide ()

- Structure : Features a 2-chloro substituent on the benzoyl ring and a 3-chlorophenyl group on the amide nitrogen.

- Conformation: The N–H and C=O bonds are trans, with dihedral angles of 89.11° (benzoyl ring) and 22.58° (aniline ring). The benzoyl and aniline rings form a dihedral angle of 69.74°, leading to a non-planar conformation.

- Comparison : Unlike 2-chloro-N-(3-methoxypropyl)benzamide, the 3-chlorophenyl group in this compound lacks the methoxypropyl chain, reducing steric bulk and altering hydrogen-bonding capabilities. The absence of a flexible methoxypropyl group likely impacts solubility and crystallinity.

4-Chloro-N-(3-Methoxyphenyl)benzamide ()

- Structure : Chlorine is at the para position (C4) of the benzoyl ring, with a 3-methoxyphenyl group on the nitrogen.

- Conformation : X-ray studies reveal distinct packing due to the para-chloro substituent. The methoxyphenyl group introduces π-π stacking interactions absent in the 3-methoxypropyl analog.

Functional Group Variations

N-Ethynyl-N-(3-Methoxypropyl)benzamide ()

- Structure : Replaces the 2-chloro group with an ethynyl moiety (–C≡CH).

- Applications: Used in radical cyclization reactions to synthesize isoindolinones. The ethynyl group enables participation in click chemistry and alkyne-based coupling reactions.

- Comparison : The absence of the electron-withdrawing chloro substituent in this compound increases electron density on the benzoyl ring, altering its electronic properties and reactivity profile.

2-Chloro-N-((3-Fluorobenzyl)(methyl)carbamothionyl)benzamide (L2, )

- Structure : Incorporates a thiourea-functionalized substituent (–SC(NH)(3-fluorobenzyl)) on the nitrogen.

- Applications : Acts as a ligand in Suzuki coupling reactions, demonstrating catalytic activity for C–C bond formation.

- Comparison : The thiourea group introduces additional hydrogen-bonding sites and metal-coordination capabilities, which are absent in this compound.

Pharmacologically Active Analogs

4-Chloro-N-(3-Methoxypropyl)-N-[(3S)-Piperidinyl]benzamide ()

- Structure : Contains a piperidinyl group and a 2-phenylethyl substituent, increasing molecular complexity.

- Comparison : The additional heterocyclic group enhances lipophilicity, likely improving blood-brain barrier penetration compared to the simpler 3-methoxypropyl derivative.

Data Tables: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Utility : The 3-methoxypropyl group in this compound may act as a directing group in metal-catalyzed C–H functionalization, similar to N,O-bidentate systems (cf. ).

- Biological Relevance : Chloro-substituted benzamides (e.g., ) show anti-inflammatory activity, suggesting that the target compound could be explored for similar applications.

- Crystallographic Trends : Ortho-chloro substituents induce greater torsional strain in benzamides compared to para-substituted analogs, affecting melting points and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.